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Compound Name:
Benzenedimethanamine-

diethylamine

Cat. No.: B8104368 Get Quote

An In-depth Technical Guide to Benzenedimethanamine-Diethylamine: Molecular Structure,

Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of benzenedimethanamine and

diethylamine, with a specific focus on the combined entity identified as N1,N1'-(1,4-

phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride. This

molecule serves as a crucial building block in the development of Proteolysis Targeting

Chimeras (PROTACs), a revolutionary therapeutic modality. This document is intended for

researchers, scientists, and drug development professionals.

Molecular Structure and Formula
Diethylamine
Diethylamine is a secondary amine with the chemical formula C₄H₁₁N. Its structure consists of

an amino group attached to two ethyl substituents. It is a colorless, volatile liquid with a

characteristic ammonia-like odor.[1][2]

Benzenedimethanamine
Benzenedimethanamine, also known as xylylenediamine, exists in three isomeric forms: ortho-,

meta-, and para-. The most common isomers in industrial applications are 1,3-

benzenedimethanamine (m-xylylenediamine) and 1,4-benzenedimethanamine (p-
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xylylenediamine).[3][4][5] The general chemical formula for benzenedimethanamine is

C₈H₁₂N₂. The structure features a benzene ring with two aminomethyl substituents.

Benzenedimethanamine-diethylamine (PROTAC Linker)
The entity referred to as "Benzenedimethanamine-diethylamine" is chemically identified as

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride.

It has the CAS number 71277-17-3 and a molecular formula of C₁₆H₃₂N₆ (as the free base) and

a molecular weight of approximately 308.5 g/mol .[6][7][8] This molecule is a diamine that

incorporates structural features of both benzenedimethanamine and oligoamines, and it

functions as an alkyl chain-based PROTAC linker.[9]

Physicochemical Properties
The following tables summarize the key physicochemical properties of diethylamine, 1,3-

benzenedimethanamine, 1,4-benzenedimethanamine, and the specified

"Benzenedimethanamine-diethylamine" PROTAC linker. Data for the specific PROTAC linker

is limited in publicly available literature; therefore, some properties are not available.

Table 1: Physicochemical Properties of Diethylamine

Property Value

Molecular Formula C₄H₁₁N

Molecular Weight 73.14 g/mol [8]

Appearance Colorless liquid[2]

Odor Fishy, ammonia-like[2]

Melting Point -50 °C[8]

Boiling Point 55.5 °C[8]

Density 0.707 g/cm³ at 20 °C

Solubility Miscible with water and most organic solvents[2]

Table 2: Physicochemical Properties of Benzenedimethanamine Isomers
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Property
1,3-
Benzenedimethanamine

1,4-
Benzenedimethanamine

Molecular Formula C₈H₁₂N₂[3][5] C₈H₁₂N₂[4]

Molecular Weight 136.19 g/mol [3][5] 136.19 g/mol [4]

Appearance Colorless liquid[3]
Light yellow crystals or

colorless liquid[4]

Melting Point 12 °C[3] 61.7 °C[4]

Boiling Point 247 °C[3] 230 °C[4]

Density 1.055 g/cm³ Not readily available

Solubility Soluble in water Soluble in water

Table 3: Physicochemical Properties of Benzenedimethanamine-diethylamine (PROTAC

Linker)

Property Value

Chemical Name
N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-

aminoethyl)ethane-1,2-diamine) hydrochloride

CAS Number 71277-17-3[6][7][8]

Molecular Formula C₁₆H₃₂N₆ (free base)[6][7]

Molecular Weight 308.47 g/mol (free base)[6]

Appearance Not readily available

Melting Point Not readily available

Boiling Point Not readily available

Solubility Not readily available

Experimental Protocols
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Detailed experimental protocols for the specific synthesis of N1,N1'-(1,4-

phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride are not

widely published. However, a general protocol for the synthesis of a PROTAC utilizing a

diamine linker is provided below. This is a representative procedure and may require

optimization for specific substrates.

General Protocol for PROTAC Synthesis via Amide Bond
Formation
This protocol outlines the coupling of a warhead (targeting the protein of interest) containing a

carboxylic acid to a diamine linker, followed by coupling to an E3 ligase ligand.

Materials:

Warhead-COOH (1.0 eq)

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine)

hydrochloride (or a similar diamine linker) (1.1 eq)

E3 Ligase Ligand with a reactive group (e.g., NHS ester)

Coupling agents (e.g., HATU, HOBt) (1.2 eq)

Base (e.g., DIPEA) (3.0 eq)

Anhydrous DMF

Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Procedure:

Step 1: First Amide Coupling.

Dissolve the Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g.,

nitrogen).

Add the coupling agents (HATU, HOBt) and the base (DIPEA) to the solution and stir for

15-30 minutes at room temperature.
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Add the diamine linker to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, the product can be isolated and purified using standard techniques such

as extraction and flash column chromatography.

Step 2: Second Amide Coupling.

The purified product from Step 1, which now has a free amine group from the linker, is

dissolved in anhydrous DMF.

The E3 Ligase Ligand-NHS ester is added to the solution.

The reaction is stirred at room temperature until completion, as monitored by LC-MS.

The final PROTAC molecule is then purified by preparative HPLC.

Signaling Pathways and Visualization
The "Benzenedimethanamine-diethylamine" linker is a key component in the construction of

PROTACs. The mechanism of action for PROTACs involves hijacking the cell's natural protein

degradation machinery, specifically the ubiquitin-proteasome system.

PROTAC-Mediated Protein Degradation Pathway
A PROTAC molecule is heterobifunctional, with one end binding to a target protein of interest

(POI) and the other end binding to an E3 ubiquitin ligase. This simultaneous binding brings the

POI and the E3 ligase into close proximity, forming a ternary complex. Within this complex, the

E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is

then recognized and degraded by the proteasome. The PROTAC molecule is subsequently

released and can participate in further rounds of degradation, acting catalytically.[10]
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation
The evaluation of a newly synthesized PROTAC involves a series of in vitro and in vivo

experiments to determine its efficacy and mechanism of action.
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Caption: Experimental workflow for PROTAC evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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